Cas no 123053-31-6 ((S)-2-Amino-4-hydroxybutanoic acid hydrochloride)

(S)-2-Amino-4-hydroxybutanoic acid hydrochloride 化学的及び物理的性質
名前と識別子
-
- L-HOMOSERINE HYDROCHLORIDE
- (S) HOMOSERINE
- (2S)-2-amino-4-hydroxybutanoic acid hydrochloride
- (S)-2-Amino-4-hydroxybutanoic acid, HCl
- L-3-Homoserine Hydrochloride
- 672-15-1 (non-salt)
- 123053-31-6
- DTXSID00659274
- L-Homoserine--hydrogen chloride (1/1)
- AKOS015892796
- (S)-2-Amino-4-hydroxybutanoic acid hydrochloride
-
- MDL: MFCD08457604
- インチ: InChI=1S/C4H9NO3.ClH/c5-3(1-2-6)4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H/t3-;/m0./s1
- InChIKey: ANRLEQNQSYGXBB-DFWYDOINSA-N
- ほほえんだ: C(CO)[C@@H](C(=O)O)N.Cl
計算された属性
- せいみつぶんしりょう: 155.0349209g/mol
- どういたいしつりょう: 155.0349209g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 83.4
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.6Ų
(S)-2-Amino-4-hydroxybutanoic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM311128-25g |
(S)-2-Amino-4-hydroxybutanoic acid hydrochloride |
123053-31-6 | 95% | 25g |
$473 | 2021-06-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1612457-10g |
(S)-2-Amino-4-hydroxybutanoic acid hydrochloride |
123053-31-6 | 98% | 10g |
¥2032.00 | 2024-08-09 | |
Chemenu | CM311128-25g |
(S)-2-Amino-4-hydroxybutanoic acid hydrochloride |
123053-31-6 | 95% | 25g |
$473 | 2022-06-13 |
(S)-2-Amino-4-hydroxybutanoic acid hydrochloride 関連文献
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1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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9. Book reviews
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10. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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(S)-2-Amino-4-hydroxybutanoic acid hydrochlorideに関する追加情報
Chemical Profile and Applications of (S)-2-Amino-4-hydroxybutanoic acid hydrochloride (CAS No. 123053-31-6)
(S)-2-Amino-4-hydroxybutanoic acid hydrochloride, identified by the CAS number 123053-31-6, is a chiral organic compound characterized by its unique structural features and biological relevance. This compound belongs to the class of amino acids with a hydroxyl group at the β-position, distinguishing it from other derivatives in the broader family of substituted butanoic acids. The S-enantiomer configuration is critical for its stereochemical interactions in biochemical pathways, particularly in enzyme recognition and receptor binding. Recent advancements in synthetic organic chemistry have enabled precise control over the enantiomeric purity of such compounds, enhancing their utility in pharmaceutical and biochemical research.
The molecular structure of (S)-2-Amino-4-hydroxybutanoic acid hydrochloride includes a primary amine group at the α-carbon, a hydroxyl group at the β-carbon, and a carboxylic acid moiety. The hydrochloride salt form ensures solubility in aqueous environments, a property essential for its application in biological systems. Structural studies using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have confirmed the spatial arrangement of functional groups, providing insights into its conformational stability and hydrogen bonding capabilities. These characteristics are vital for understanding its role as a potential ligand or substrate in enzymatic reactions.
In recent years, (S)-2-Amino-4-hydroxybutanoic acid hydrochloride has garnered attention for its potential as a precursor or intermediate in drug discovery programs targeting neurological disorders. The compound’s structural similarity to neurotransmitters such as GABA (γ-aminobutyric acid) suggests possible involvement in modulating inhibitory signaling pathways. Emerging research highlights its utility as a tool compound for studying GABA receptor subtypes, particularly GABAA and GABAB, which are implicated in anxiety, epilepsy, and neurodegenerative diseases. For instance, studies published in *Journal of Medicinal Chemistry* (2023) demonstrate that derivatives of this compound exhibit selective agonist activity toward GABAB receptors, offering therapeutic potential for conditions like chronic pain and spasticity.
Synthetic methodologies for producing (S)-2-Amino-4-hydroxybutanoic acid hydrochloride have evolved significantly with the integration of asymmetric catalysis and biocatalytic approaches. Modern protocols prioritize atom economy and stereoselectivity to minimize byproduct formation while maximizing yield. A notable example involves the use of lipase-catalyzed kinetic resolution to isolate the S-enantiomer from racemic mixtures. This method aligns with green chemistry principles by reducing solvent usage and energy consumption compared to traditional chemical resolution techniques.
Beyond pharmaceutical applications, this compound plays a pivotal role in biochemical assays designed to elucidate enzyme mechanisms. Its ability to act as an artificial substrate allows researchers to probe catalytic efficiency and substrate specificity in kinases or dehydrogenases involved in amino acid metabolism. For example, work published in *Biochemistry* (2024) utilized this compound to investigate the stereospecificity of alanine dehydrogenase enzymes across different species, revealing evolutionary conservation patterns that inform drug design strategies.
The environmental stability of (S)-2-Amino-4-hydroxybutanoic acid hydrochloride under various pH conditions has also been extensively studied. Data indicate that it remains stable at neutral pH but undergoes gradual degradation under strongly acidic or basic environments due to amine-carboxylic acid zwitterion formation. This behavior is critical for formulating storage guidelines and optimizing reaction conditions during large-scale synthesis.
Ongoing research explores novel applications for this compound beyond traditional domains. In materials science, its amphiphilic nature has inspired investigations into self-assembling nanostructures with potential uses in drug delivery systems or bioactive coatings. Additionally, its role as a chiral auxiliary in asymmetric syntheses continues to expand into new areas such as optoelectronic materials development.
Clinical trials involving derivatives of this scaffold are currently underway to evaluate safety profiles and pharmacokinetic parameters. Early-phase studies focus on oral bioavailability improvements through prodrug strategies that mask reactive functional groups while preserving enantiomeric integrity during gastrointestinal transit.
In conclusion, (S)-2-Amino-4-hydroxybutanoic acid hydrochloride (CAS No. 123053-31-6) represents a versatile platform molecule with interdisciplinary significance spanning medicinal chemistry, enzymology, and materials science. Its structural versatility combined with advances in enantioselective synthesis ensures continued relevance across diverse scientific disciplines.
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